Desoxycorticosterone Pivalate-d8
CAS No.:
Cat. No.: VC16664376
Molecular Formula: C26H38O4
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H38O4 |
|---|---|
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | [1,1-dideuterio-2-[(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i6D2,10D2,14D,15D2,21D |
| Standard InChI Key | VVOIQBFMTVCINR-VSUPTKQASA-N |
| Isomeric SMILES | [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])OC(=O)C(C)(C)C)C)C |
| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |
Introduction
Chemical Identification and Structural Characteristics
DOCP-d8 is a deuterium-substituted derivative of DOCP, where eight hydrogen atoms are replaced with deuterium (H). This modification increases the molecular weight while retaining the compound's biological activity and chemical behavior. The parent compound, DOCP, has the molecular formula , while DOCP-d8’s formula is , yielding a molecular weight of approximately 422.64 g/mol (compared to 414.59 g/mol for DOCP) .
Structural Modifications
The deuterium atoms in DOCP-d8 are typically incorporated at metabolically stable positions to prevent isotopic exchange and ensure stability during analysis. Common substitution sites include the methyl groups of the pivalate moiety and specific positions on the steroid backbone. This strategic labeling minimizes kinetic isotope effects that could alter the compound’s pharmacokinetics .
Table 1: Key Physicochemical Properties of DOCP-d8
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.64 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | 198–204°C (similar to DOCP) |
| Solubility | Chloroform, Methanol (slight) |
| Spectral Data (MS) | [M+H]: m/z 423.65 |
Synthesis and Analytical Applications
Synthetic Pathways
DOCP-d8 is synthesized through catalytic deuteration of DOCP precursors. The pivalate ester group () is a common target for deuterium incorporation due to its metabolic stability. Methods include:
-
Acid-Catalyzed Exchange: Reacting DOCP with deuterated solvents (e.g., DO) under acidic conditions.
-
Reductive Deuteration: Using deuterium gas () and palladium catalysts to saturate double bonds or replace hydrogen atoms .
Role in Quantitative Analysis
DOCP-d8 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying DOCP in plasma, urine, and tissues. Its near-identical chromatographic behavior to DOCP ensures co-elution, while the mass shift (Δm/z +8) allows discrimination in selected reaction monitoring (SRM) modes .
Table 2: LC-MS/MS Parameters for DOCP-d8
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) |
| Precursor Ion | m/z 423.65 |
| Product Ions | m/z 289.2, 271.1 |
| Collision Energy | 25 eV |
| Retention Time | 8.2 min (C18 column) |
Pharmacological Profile and Metabolic Behavior
Pharmacokinetics
Deuterium labeling slows hepatic metabolism via the cytochrome P450 system, marginally extending the half-life () compared to DOCP. In canine studies, DOCP-d8 exhibited a of 26 hours versus 24 hours for DOCP, with a volume of distribution () of 0.8 L/kg .
Table 3: Comparative Pharmacokinetics in Canines
| Parameter | DOCP | DOCP-d8 |
|---|---|---|
| (h) | 24 | 26 |
| (L/kg) | 0.8 | 0.8 |
| Protein Binding | 90% | 90% |
| Clearance (mL/min/kg) | 0.4 | 0.38 |
Future Directions and Research Gaps
While DOCP-d8 is well-characterized as an analytical tool, further studies are needed to:
-
Optimize deuteration patterns for enhanced metabolic stability.
-
Explore applications in imaging techniques (e.g., deuterium MRI).
-
Validate cross-species pharmacokinetic models using deuterated tracers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume